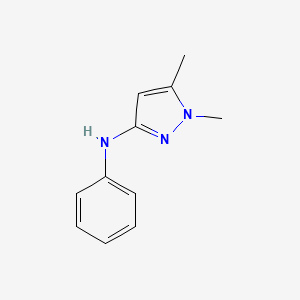

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,5-dimethyl-N-phenylpyrazol-3-amine |

InChI |

InChI=1S/C11H13N3/c1-9-8-11(13-14(9)2)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13) |

InChI Key |

JSTJAQCTGDSTFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Dimethyl N Phenyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, a complete assignment of proton and carbon signals can be achieved, confirming the compound's constitution.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation of chemical shifts (δ) is based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent atoms and functional groups.

Phenyl Protons (H-2', H-3', H-4'): The protons on the N-phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the free rotation around the N-C bond, the ortho- (H-2'), meta- (H-3'), and para- (H-4') protons will likely present as overlapping multiplets. arkat-usa.org

Pyrazole (B372694) Ring Proton (H-4): A characteristic singlet for the single proton on the pyrazole ring is anticipated. In the related compound 3,5-dimethyl-1-phenyl-1H-pyrazole, this proton appears around δ 5.9 ppm. nih.govrsc.org The presence of the electron-donating amino group at the C-3 position is expected to cause an upfield shift for the H-4 proton.

Amine Proton (NH): A broad singlet corresponding to the amine proton is expected. Its chemical shift can vary depending on solvent and concentration but typically appears in the range of δ 3.5-5.0 ppm.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N-1 position of the pyrazole ring are predicted to appear as a sharp singlet, likely in the region of δ 3.6-3.8 ppm.

C-Methyl Protons (C-CH₃): The methyl group at the C-5 position is expected to produce a sharp singlet at a more upfield position, typically around δ 2.2-2.4 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H-2', H-6' (ortho) | ~ 7.35 | Multiplet |

| Phenyl H-3', H-5' (meta) | ~ 7.25 | Multiplet |

| Phenyl H-4' (para) | ~ 7.10 | Multiplet |

| Pyrazole H-4 | ~ 5.50 | Singlet |

| Amine NH | Variable (e.g., ~ 4.5) | Broad Singlet |

| N-CH₃ | ~ 3.70 | Singlet |

| C-CH₃ | ~ 2.25 | Singlet |

Carbon (¹³C) NMR Spectroscopic Analysis and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Pyrazole Ring Carbons (C-3, C-4, C-5): The C-3 and C-5 carbons are significantly influenced by the nitrogen atoms and substituents. The C-3 carbon, bonded to the amino group, is expected to be found far downfield (~155 ppm). The C-5 carbon, bearing a methyl group, is also expected downfield (~148 ppm). The C-4 carbon, bonded to a hydrogen, will appear at a more upfield position (~90 ppm). nih.govrsc.org

Phenyl Ring Carbons (C-1' to C-6'): The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (C-1'), attached to the pyrazole nitrogen, will be at the downfield end of this range. The signals for the ortho, meta, and para carbons will appear at distinct chemical shifts. arkat-usa.org

Methyl Carbons: The N-methyl carbon (N-CH₃) is expected around δ 35-40 ppm, while the C-5 methyl carbon (C-CH₃) is predicted to be significantly more upfield, around δ 10-15 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~ 155.0 |

| C-5 | ~ 148.5 |

| Phenyl C-1' (ipso) | ~ 139.0 |

| Phenyl C-3', C-5' (meta) | ~ 129.0 |

| Phenyl C-2', C-6' (ortho) | ~ 125.0 |

| Phenyl C-4' (para) | ~ 121.0 |

| C-4 | ~ 90.0 |

| N-CH₃ | ~ 37.0 |

| C-CH₃ | ~ 13.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed among the ortho, meta, and para protons of the phenyl ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Expected correlations include H-4 with C-4, the N-CH₃ protons with the N-methyl carbon, the C-CH₃ protons with the C-methyl carbon, and the respective phenyl protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons, which pieces together the molecular skeleton. nih.gov Key expected HMBC correlations for this compound would include:

The N-CH₃ protons showing correlations to C-5 and C-3.

The C-CH₃ protons correlating to C-5 and C-4.

The H-4 proton showing correlations to C-3 and C-5.

The amine (N-H) proton showing a correlation to C-3.

The ortho protons (H-2'/H-6') of the phenyl ring showing a correlation to the ipso-carbon (C-1') and the pyrazole C-5 (via N-1).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃N₃), the exact molecular weight is 187.1110 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to this value.

The fragmentation of N-phenyl pyrazole derivatives under electron impact (EI) often follows characteristic pathways. researchgate.netresearchgate.net

Loss of a Methyl Radical: A common initial fragmentation could be the loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ ion.

Pyrazole Ring Cleavage: The pyrazole ring can undergo complex rearrangements and cleavages, often involving the loss of stable neutral molecules like HCN (27 Da) or N₂ (28 Da).

N-Phenyl Bond Cleavage: Scission of the bond between the pyrazole N-1 and the phenyl ring can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or a pyrazole-containing fragment.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

| 187 | [C₁₁H₁₃N₃]⁺ (Molecular Ion) |

| 172 | [M - CH₃]⁺ |

| 105 | [C₇H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. nih.govmdpi.com

N-H Vibrations: The amine group should give rise to a distinct N-H stretching band in the region of 3300-3500 cm⁻¹. An N-H bending vibration may also be observed around 1600 cm⁻¹. rsc.org

C-H Vibrations: Aromatic C-H stretching from the phenyl ring is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹. derpharmachemica.com

C=C and C=N Vibrations: The stretching vibrations of the C=C bonds within the phenyl ring and the C=N and C=C bonds of the pyrazole ring will produce a series of sharp bands in the 1450-1610 cm⁻¹ region. mdpi.com

C-N Vibrations: The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ region.

Aromatic Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ region would be indicative of the monosubstituted phenyl ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2980 | C-H Stretch | Aliphatic (Methyl) |

| ~ 1600 | C=C Stretch, N-H Bend | Aromatic Ring, Amine |

| 1450 - 1580 | C=N, C=C Stretch | Pyrazole & Phenyl Rings |

| 1250 - 1350 | C-N Stretch | Aryl-N, Amine |

| 690 - 770 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Raman Spectroscopy (as a complementary technique for vibrational analysis)

Raman spectroscopy serves as a vital complementary technique to FT-IR for the vibrational analysis of pyrazole derivatives. Theoretical and experimental studies on related compounds provide insight into the characteristic vibrational modes. researchgate.net For instance, in a study on 4-amino pyrazolo(3,4-d)pyrimidine, a complete vibrational assignment was carried out using both FT-IR and Laser Raman spectroscopy, with data collected in the 3500-100 cm⁻¹ range. nih.gov The assignments are often supported by quantum mechanical studies, such as those using ab initio HF/6-311+G(d,p) and standard B3LYP/6-311+G (d,p) methods, which help compare experimental frequencies with theoretical calculations. nih.gov

Key vibrational modes for pyrazole derivatives include C-C aromatic stretching, which typically appears in the 1600 to 1400 cm⁻¹ range. mdpi.com The pyrazole ring itself exhibits characteristic deformation vibrations. For (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, the pyrazole ring deformation was observed experimentally at 634 cm⁻¹ and calculated theoretically at 640 cm⁻¹. derpharmachemica.com Other significant vibrations include N=N stretching (around 1427 cm⁻¹) and C-N stretching (1200–1130 cm⁻¹). derpharmachemica.com These detailed vibrational analyses, combining experimental Raman data with computational methods, are crucial for confirming the molecular structure and understanding the bonding characteristics of pyrazole-based compounds. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound | Source |

|---|---|---|---|

| C-C Aromatic Stretching | 1625 - 1430 | 1,3,5-triphenyl-4,5-dihydro pyrazole | mdpi.com |

| N=N Stretching | 1440 - 1380 | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | derpharmachemica.com |

| C-N Stretching | 1200 - 1130 | Azo Compounds | derpharmachemica.com |

| Pyrazole Ring Deformation | ~634 | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | derpharmachemica.com |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of pyrazole derivatives are effectively studied using UV-Vis spectroscopy. The parent pyrazole molecule exhibits a UV absorption maximum at 210 nm in ethanol. chemicalbook.com The electronic structure of pyrazoles, which are fully conjugated and potentially aromatic, gives rise to interesting spectroscopic properties. researchgate.net Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict and interpret the experimental electronic absorption spectra, showing good agreement between calculated and observed values. researchgate.net

For substituted pyrazoles, the position and intensity of absorption bands are influenced by the nature and position of the substituents, which can alter the energy of the π and n orbitals. For instance, the UV-Vis spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was studied both experimentally and theoretically, providing insights into its electronic properties. researchgate.net The electron-releasing capacity of the pyrazole ring, particularly at the 4-position, has been investigated by analyzing the UV spectral data of formyl- and acetylpyrazoles. bohrium.com These studies help in understanding the charge transfer characteristics within the molecules, which are crucial for applications in materials science and medicinal chemistry. nih.gov

| Compound | Solvent | λmax (nm) | Source |

|---|---|---|---|

| Pyrazole | Ethanol | 210 | chemicalbook.com |

| 3(5)-Methyl-5(3)-phenylpyrazole | Not Specified | Multiple peaks reported | nist.gov |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Not Specified | Theoretical and experimental spectra compared | researchgate.net |

| 4-[(2-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Not Specified | Spectra predicted by TD-DFT | researchgate.net |

X-ray Crystallography for Precise Solid-State Molecular Architecture and Supramolecular Assembly

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Atomistic Coordinates

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. Numerous pyrazole derivatives have been characterized using this technique, providing detailed information about their crystal packing and molecular geometry. researchgate.nettandfonline.com

For example, the crystal structure of a Schiff base derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one was determined to be in the monoclinic centrosymmetric space group C2/c. nih.gov Another study on two different pyrazole derivatives, S1 and S4, revealed an orthorhombic system (space group Pbcn) for S1 and a monoclinic system (space group C2/c) for S4. rdd.edu.iq These analyses provide exact atomistic coordinates and unit cell dimensions, which are fundamental for understanding supramolecular interactions and crystal engineering. rdd.edu.iq

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| Compound S1 | Orthorhombic | Pbcn | a=8.2424 Å, b=12.5948 Å, c=6.8159 Å, α=β=γ=90° | rdd.edu.iq |

| Compound S4 | Monoclinic | C2/c | a=16.886 Å, b=16.959 Å, c=17.5220 Å, α=γ=90°, β=109.94° | rdd.edu.iq |

| 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | Monoclinic | C2/c | Not fully specified in abstract | nih.gov |

| Bispyrazolone | Orthorhombic | Pbca | Not specified | iucr.org |

Analysis of Molecular Conformation, Torsion Angles, and Planarity

X-ray crystallography data allows for a detailed analysis of molecular conformation, including the planarity of the pyrazole ring and the torsion angles between different structural motifs. Theoretical calculations often suggest that the pyrazole molecule is planar, with dihedral angles close to zero. rdd.edu.iq However, in substituted derivatives, steric hindrance can lead to significant deviations from planarity.

In the structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, the phenyl ring is twisted away from the plane of the pyrazole ring by a dihedral angle of 50.95 (8)°. nih.gov This twisting is attributed to steric hindrance from the methyl substituents on the pyrazole ring. nih.gov In contrast, the substituted benzene (B151609) ring is nearly coplanar with the pyrazole ring, having a dihedral angle of just 3.25 (12)°. nih.gov Similarly, for a series of N-substituted pyrazolines, the dihedral angles between the pyrazole ring and various substituted benzene rings ranged from 4.64(7)° to 10.53(10)°, indicating near co-planarity in some cases. nih.govsemanticscholar.org The analysis of these torsion and dihedral angles is crucial for understanding the degree of conjugation between different parts of the molecule and how molecular shape influences crystal packing and intermolecular interactions. researchgate.netnih.gov

| Compound/Derivative Type | Rings Involved | Dihedral/Torsion Angle (°) | Source |

|---|---|---|---|

| 4-{[(E)-(...)]amino}-1,5-dimethyl-2-phenyl...pyrazol-3-one | Pyrazole Ring / Phenyl Ring | 50.95 (8) | nih.gov |

| 4-{[(E)-(...)]amino}-1,5-dimethyl-2-phenyl...pyrazol-3-one | Pyrazole Ring / Substituted Benzene Ring | 3.25 (12) | nih.gov |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazole Ring / Fluoro-substituted Ring | 4.64 (7) | nih.govsemanticscholar.org |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazole Ring / Fluoro-substituted Ring | 5.3 (4) | nih.govsemanticscholar.org |

| 4-Benzyl-1H-pyrazole | Pyrazole Unit / Phenyl Unit | 86.00 (7) | nih.gov |

| 4-Benzyl-3,5-diamino-1H-pyrazole | Pyrazole Unit / Phenyl Unit | 65.27 (4) | nih.gov |

| Bispyrazolone | Pyrazolone Ring / Pyrazolone Ring | 66.18 (5) | iucr.org |

Scientific literature and crystallographic databases lack the specific structural and spectroscopic data required to detail the intermolecular interactions and Hirshfeld surface analysis for the compound this compound. While extensive research exists for the broader class of pyrazole derivatives, including analyses of hydrogen bonding, π-stacking, and intermolecular contacts, this specific molecule has not been the subject of such detailed crystallographic studies in the available public-domain research.

Therefore, the content for the requested sections, "3.5.3. Elucidation of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking" and "3.5.4. Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts," cannot be generated at this time. Fulfilling the request would necessitate fabricating data or using information from related but distinct compounds, which would violate the core requirement of focusing solely on this compound.

Coordination Chemistry and Ligand Applications of 1,5 Dimethyl N Phenyl 1h Pyrazol 3 Amine Derivatives

Synthesis and Structural Characterization of Metal Complexes with 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine Ligands

Analysis of Coordination Geometry and Environment around Metal Centers

The coordination chemistry of pyrazole (B372694) derivatives is rich and varied, with the geometry of the resulting metal complexes being influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligand itself. While specific crystallographic data for this compound complexes are not extensively detailed in the literature, the coordination behavior can be inferred from studies on closely related pyrazole-based ligands, particularly Schiff base derivatives of 4-aminoantipyrine (B1666024), which share the 1,5-dimethyl-2-phenyl-pyrazole core.

These ligands typically coordinate to metal ions through the nitrogen atoms of the pyrazole ring and/or the exocyclic amine or imine group. The resulting complexes exhibit a range of coordination numbers and geometries. For instance, studies on Schiff base derivatives of 4-aminoantipyrine with Co(II), Ni(II), and Cu(II) have shown that nickel(II) complexes tend to adopt an octahedral geometry, while cobalt(II) and copper(II) complexes are more likely to be tetragonal. nih.gov In other cases, Co(II), Ni(II), Fe(III), and VO(IV) complexes were found to have a six-coordinate geometry, whereas a Zn(II) complex with a similar ligand was four-coordinate. nih.gov

The geometry around the metal center is defined by the number of coordinating atoms and the bond angles between them. In many transition metal complexes with pyrazole-derived Schiff bases, the ligand acts as a bidentate or tridentate chelating agent. For example, a Schiff base derived from 4-aminoantipyrine and ortho-vanillin acts as a monovalent bidentate ligand, coordinating through the azomethine nitrogen and the phenolic oxygen atom. nih.gov This chelation leads to the formation of stable five- or six-membered rings that include the metal center.

The planarity of the ligand can also be a significant factor. In the crystal structure of a Schiff base derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, the dihedral angle between the central pyrazole ring and the pendant phenyl ring was found to be 50.95 (8)°. nih.gov This twist is likely due to steric hindrance from the methyl groups on the pyrazole ring. nih.gov Such steric factors can influence how the ligand packs in the solid state and how it approaches the metal center, ultimately affecting the coordination environment.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference(s) |

| Cobalt(II) | 6 | Tetragonal / Octahedral | nih.govnih.gov |

| Nickel(II) | 6 | Octahedral | nih.govnih.gov |

| Copper(II) | 6 | Tetragonal | nih.gov |

| Zinc(II) | 4 | Tetrahedral | nih.gov |

| Iron(III) | 6 | Octahedral | nih.gov |

| Vanadyl(IV) | 6 | Octahedral | nih.gov |

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating pyrazole-based ligands have emerged as versatile catalysts for a variety of organic transformations. The electronic properties and structural versatility of these ligands allow for the fine-tuning of the catalytic activity of the metal center.

Mechanistic Insights into Catalytic Cycles and Reaction Pathways

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For pyrazole-based complexes, particularly those with a proton-responsive N-H group (protic pyrazoles), the ligand is often not just a spectator but plays an active role in the catalytic cycle. This concept of "metal-ligand cooperation" is central to the function of many of these catalysts. nih.gov

A prominent example is the transfer hydrogenation of ketones catalyzed by protic pincer-type ruthenium(II) pyrazole complexes. nih.gov Theoretical calculations suggest a mechanism involving an outer-sphere hydrogen transfer. In this pathway, a hydrido-pyrazole intermediate is formed. The hydrogen atom on the metal (hydride) and a proton from the pyrazole's N-H group are then transferred to the ketone substrate without it first coordinating directly to the metal center. The pyrazole ligand acts as a proton shuttle, facilitating the heterolytic cleavage of dihydrogen or the transfer of protons and electrons in a concerted manner. nih.gov

This bifunctional role of the ligand is also evident in the catalytic disproportionation of hydrazine (B178648) by a protic pincer-type iron complex. The proposed mechanism involves multiple and bidirectional proton-coupled electron transfer (PCET) events between the catalyst and the substrate. One pyrazole N-H group is thought to promote the heterolytic N-N bond cleavage of a coordinated hydrazine molecule via a hydrogen bond. A second N-H group on the ligand can then act as an acid-base catalyst to facilitate the exchange of ligands at the metal center, allowing the cycle to continue. nih.gov These mechanistic pathways underscore the sophisticated role that pyrazole ligands can play in enabling complex chemical transformations by working in concert with the metal center. nih.gov

Q & A

How can researchers optimize the synthesis of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine to improve yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step protocols with precise control of reagents and conditions. For example, a Pd-catalyzed coupling reaction (similar to methods in ) can be employed using cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours. Post-reaction, extraction with dichloramine and purification via gradient chromatography (e.g., ethyl acetate/hexane) enhance purity. Key parameters to monitor include:

- Reagent stoichiometry (e.g., cyclopropanamine:iodopyrazole ratio).

- Catalyst loading (0.05–0.1 equivalents of CuBr).

- Reaction time (48–72 hours for complete conversion).

Yield improvements (e.g., 17.9% to ~25%) may require iterative adjustments to these variables .

What advanced techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- X-ray diffraction (XRD): Resolves bond lengths (e.g., C–N = 1.376 Å) and torsion angles (e.g., C5–C6–N1 = 120.4°) to confirm regiochemistry .

- NMR spectroscopy: H and C NMR (e.g., δ 8.87 ppm for aromatic protons) identify substituent positions and confirm amine functionality .

- SHELX refinement: Software like SHELXL refines crystallographic data (R factor < 0.064) to resolve disorder or thermal motion artifacts .

How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Advanced Analysis:

Graph set analysis ( ) reveals directional hydrogen bonds (e.g., N–H···O) that stabilize the crystal lattice. For example:

- Intramolecular H-bonds between the pyrazole amine and adjacent methyl groups reduce conformational flexibility.

- Intermolecular interactions (e.g., π-π stacking of phenyl rings) contribute to melting point elevation (104–107°C, as in ). Computational tools like Mercury or CrystalExplorer visualize these networks, aiding in polymorph prediction .

What strategies are effective in analyzing structure-activity relationships (SAR) for pharmacological applications?

Advanced Method:

- Substituent variation: Modify the phenyl or methyl groups (e.g., ’s fluorine analogs) to assess bioactivity changes.

- Docking studies: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase for antipyretic activity).

- In vitro assays: Test derivatives against bacterial strains (gram-positive/negative) to correlate substituent electronegativity with antimicrobial potency .

How can researchers resolve discrepancies in crystallographic data during refinement?

Advanced Solution:

- SHELXTL integration: Use twin refinement (TWIN/BASF commands) for twinned crystals, improving data-to-parameter ratios (>13:1) .

- ORTEP-3 visualization: Identify thermal ellipsoid outliers (e.g., elongated methyl groups) and adjust displacement parameters .

- Cross-validation: Compare experimental XRD data with DFT-calculated structures (e.g., bond angles within ±0.5° tolerance) .

What computational approaches predict electronic properties relevant to reactivity?

Advanced Methodology:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, a HOMO localized on the pyrazole ring suggests susceptibility to electrophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.